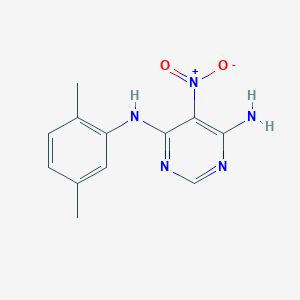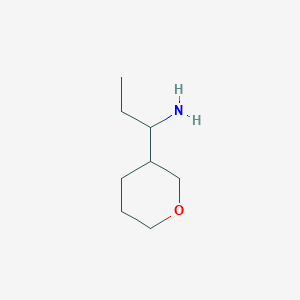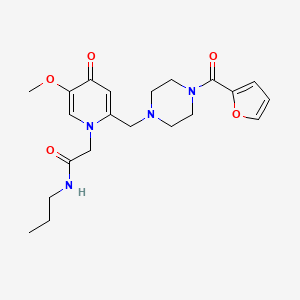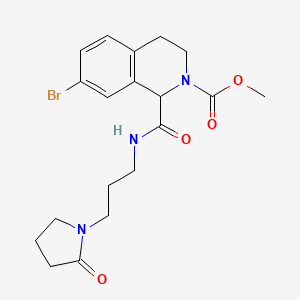
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethylphenyl)amino)-6-methylquinolin-2-yl)(piperidin-1-yl)methanone, commonly known as DMQD, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMQD belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Catalytic Activity and Structural Analysis
Research involving similar quinolinyl and piperidinyl structures has demonstrated potential in catalytic activities and provided insights into their structural properties. For instance, studies on dioxidovanadium(V) complexes with hydrazone ligands, which include piperidine as a monodentate alkylamine base, show potential catalytic activity in the aerial oxidation of L-ascorbic acid. These complexes, through hydrogen bonding, form centrosymmetric dimers in their solid-state structure, revealing intricate details of their molecular architecture and interactions (Mondal, Drew, & Ghosh, 2010).
Molecular Interactions and Antagonistic Properties
In molecular pharmacology, compounds featuring piperidinyl structures have been investigated for their interaction with biological receptors. A study on the molecular interaction of an antagonist with the CB1 cannabinoid receptor emphasizes the role of conformational analysis and pharmacophore models in understanding the binding interactions and activity of such compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial and Antioxidant Potency
The synthesis and evaluation of compounds bearing piperidinyl and quinolinyl moieties have shown promising antimicrobial and antioxidant activities. For example, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines exhibited significant activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019). Similarly, derivatives including piperidin-4-one structures have been synthesized and characterized for their antioxidant efficacy, indicating their utility in combating oxidative stress (Dineshkumar & Parthiban, 2022).
Propriétés
IUPAC Name |
[4-(3,5-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-16-7-8-21-20(14-16)22(25-19-12-17(2)11-18(3)13-19)15-23(26-21)24(28)27-9-5-4-6-10-27/h7-8,11-15H,4-6,9-10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOSVLZAGWLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2464495.png)





![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2464505.png)
![8-ethyl-octahydro-1H-pyrimido[1,2-a]piperazin-9-one](/img/structure/B2464507.png)